

Application Notes and Protocols for Catalytic Formylation Reactions

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Compound of Interest

Compound Name: *Tert-butyl formate*

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Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. While numerous methods exist for formylation, the use of catalytic processes with efficient and operationally simple formylating agents is of paramount importance in modern chemistry. This document provides detailed application notes and protocols for a notable catalytic formylation reaction.

Initial investigations into the use of **tert-butyl formate** as a direct formylating agent in catalytic C-H or C-X bond functionalization did not yield established, general methodologies in the reviewed literature. However, a closely related and highly efficient method utilizing tert-butyl isocyanide as a carbon monoxide surrogate in palladium-catalyzed formylation of aryl halides has been well-documented.^{[1][2][3]} This approach offers mild reaction conditions, broad functional group tolerance, and avoids the use of toxic carbon monoxide gas.^[1]

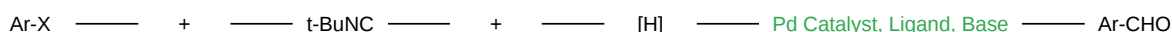
Additionally, **tert-butyl formate** has been described as a reagent in the rhodium-catalyzed direct carbonylation of benzyl halides, which, while not a direct formylation, showcases its utility as a C1 source in carbonylation chemistry.

This document will focus on the detailed protocols and applications of the palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide.

Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide

This method provides an effective route to aromatic aldehydes from aryl halides. The reaction proceeds via a palladium-catalyzed isocyanide insertion into the carbon-halogen bond, followed by a hydride transfer and reductive elimination.[1]

General Reaction Scheme



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Caption: General scheme for the Pd-catalyzed formylation of aryl halides.

Experimental Protocols

Materials:

- Aryl halide (e.g., aryl iodide or bromide) (1.0 mmol)
- tert-Butyl isocyanide (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.03 mmol, 3 mol%)
- JohnPhos (ligand) (0.045 mmol, 4.5 mol%)
- Sodium carbonate (Na_2CO_3) (1.0 mmol)
- Triethylsilane (Et_3SiH) as the hydride source (3.0 mmol)
- Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)
- Schlenk tube or sealed reaction vial
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), palladium(II) acetate (0.03 mmol), JohnPhos (0.045 mmol), and sodium carbonate (1.0 mmol).
- Evacuate and backfill the tube with the inert gas three times.
- Add anhydrous DMF (2.0 mL), tert-butyl isocyanide (1.2 mmol), and triethylsilane (3.0 mmol) via syringe.
- Seal the tube and place it in a preheated oil bath at 65 °C.
- Stir the reaction mixture for the required time (typically 8-12 hours, can be monitored by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic aldehyde.

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize the quantitative data from optimization studies and the reaction scope for the palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide.^[1]

Table 1: Optimization of Reaction Conditions

Entry	Catalyst (mol%)	Ligand (mol%)	Base (1 equiv)	Hydride Source (equiv)	Solvent	Temp (°C)	Yield (%)
1	Pd(OAc) ₂ (3)	JohnPhos (4.5)	Na ₂ CO ₃	Et ₃ SiH (2)	DMF	80	75
2	Pd(OAc) ₂ (3)	JohnPhos (4.5)	Na ₂ CO ₃	Et ₃ SiH (3)	DMF	65	92
3	Pd(OAc) ₂ (3)	JohnPhos (4.5)	K ₂ CO ₃	Et ₃ SiH (3)	DMF	65	85
4	Pd(OAc) ₂ (3)	JohnPhos (4.5)	Cs ₂ CO ₃	Et ₃ SiH (3)	DMF	65	88
5	Pd(OAc) ₂ (3)	SPhos (4.5)	Na ₂ CO ₃	Et ₃ SiH (3)	DMF	65	78
6	Pd(OAc) ₂ (3)	XPhos (4.5)	Na ₂ CO ₃	Et ₃ SiH (3)	DMF	65	81
7	PdCl ₂ (PPH ₃) ₂ (3)	-	Na ₂ CO ₃	Et ₃ SiH (3)	DMF	65	65

Data is representative and compiled from literature reports for the formylation of 4-iodotoluene. [\[1\]](#)

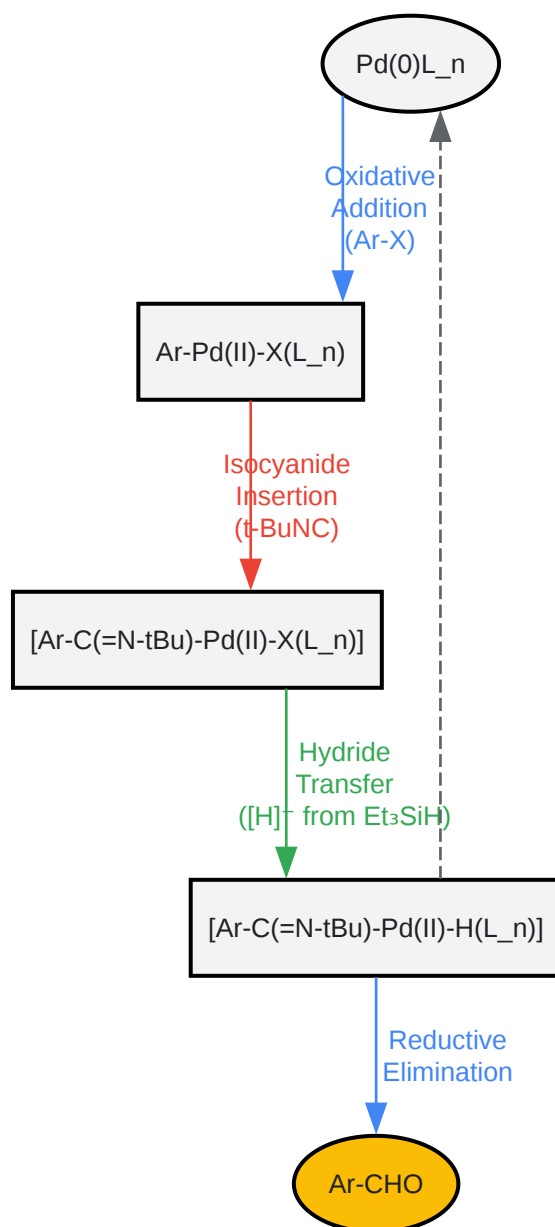
Table 2: Substrate Scope for the Formylation of Aryl Halides

Entry	Aryl Halide	Product	Yield (%)
1	4-Iodotoluene	4-Methylbenzaldehyde	92
2	4-Bromoanisole	4-Methoxybenzaldehyde	89
3	1-Iodonaphthalene	1-Naphthaldehyde	85
4	4-Iodobenzonitrile	4-Formylbenzonitrile	78
5	4'-Bromoacetophenone	4-Acetylbenzaldehyde	82
6	Methyl 4-iodobenzoate	Methyl 4-formylbenzoate	80
7	2-Bromothiophene	Thiophene-2-carbaldehyde	75
8	3-Iodopyridine	Pyridine-3-carbaldehyde	70

Yields are for isolated products under optimized conditions.[1] Electron-rich aryl halides generally provide higher yields than electron-poor ones.[1] The reaction tolerates a variety of functional groups, including ketones, esters, and nitriles.[1]

Plausible Catalytic Cycle

The proposed mechanism for this transformation is depicted below.[3]

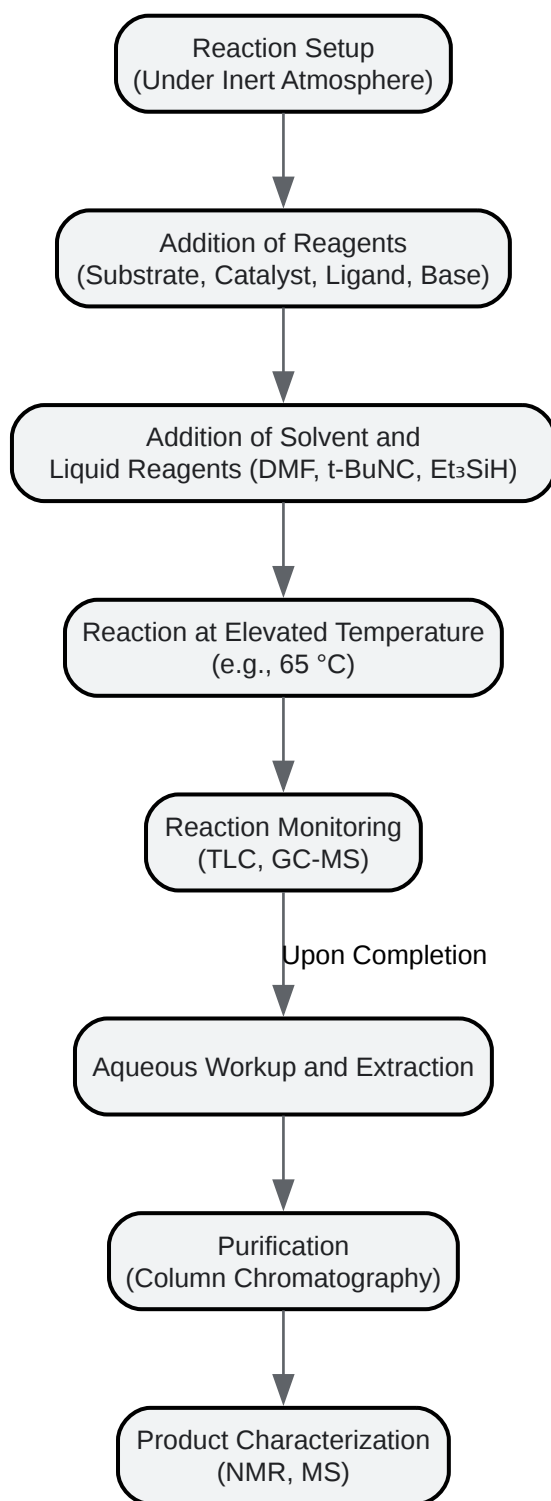


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Caption: Plausible catalytic cycle for Pd-catalyzed formylation with t-BuNC.

Workflow for Catalytic Formylation Experiments

The following diagram outlines a typical workflow for conducting the catalytic formylation reactions described above.



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Caption: Experimental workflow for catalytic formylation.

Conclusion

While **tert-butyl formate** is not commonly employed as a direct formylating agent in catalytic reactions, the use of tert-butyl isocyanide in palladium-catalyzed formylation of aryl halides presents a robust and versatile alternative. The provided protocols and data offer a solid foundation for researchers and drug development professionals to implement this methodology for the synthesis of valuable aromatic aldehydes. The mild conditions and broad functional group tolerance make this an attractive method for complex molecule synthesis.[2]

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References

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